N-Benzoylglycyl-D-prolinamide

Catalog No.
S13390286
CAS No.
177433-42-0
M.F
C14H17N3O3
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoylglycyl-D-prolinamide

CAS Number

177433-42-0

Product Name

N-Benzoylglycyl-D-prolinamide

IUPAC Name

(2R)-1-(2-benzamidoacetyl)pyrrolidine-2-carboxamide

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C14H17N3O3/c15-13(19)11-7-4-8-17(11)12(18)9-16-14(20)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,19)(H,16,20)/t11-/m1/s1

InChI Key

HZEAHZITPZUBJP-LLVKDONJSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CNC(=O)C2=CC=CC=C2)C(=O)N

N-Benzoylglycyl-D-prolinamide is a synthetic compound that belongs to the class of peptide derivatives. It is characterized by the presence of a benzoyl group attached to the nitrogen of the glycine moiety, which is further linked to D-proline through an amide bond. This structure imparts unique properties to the compound, making it of interest in various fields, including medicinal chemistry and biochemistry.

The molecular formula of N-Benzoylglycyl-D-prolinamide is C₁₃H₁₅N₃O₂, and its systematic name reflects its composition: it includes a benzoyl group (C₇H₅O), a glycyl group (C₂H₄N), and a prolinamide moiety. The D-configuration of proline is significant because it influences the compound's biological activity and interaction with biological systems.

Typical for amides and peptides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-Benzoylglycyl-D-prolinamide can be hydrolyzed to yield benzoyl-glycine and D-proline.
  • Acylation: The amide bond can react with other acylating agents, leading to the formation of new amides or peptides.
  • Coupling Reactions: It can participate in coupling reactions with other amino acids or peptide fragments, facilitating the synthesis of larger peptides.

These reactions are crucial for modifying the compound for specific applications in drug development and research.

N-Benzoylglycyl-D-prolinamide exhibits various biological activities, primarily due to its structural resemblance to natural peptides. Studies have indicated that compounds like N-Benzoylglycyl-D-prolinamide can exhibit:

  • Antimicrobial Activity: It may possess inhibitory effects against certain bacterial strains.
  • Antiviral Properties: Similar compounds have been studied for their potential to inhibit viral replication, particularly in the context of HIV and other viruses.
  • Enzyme Inhibition: Some studies suggest that it could act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity often correlates with its ability to mimic natural substrates or inhibitors in biological systems.

The synthesis of N-Benzoylglycyl-D-prolinamide typically involves several steps:

  • Formation of Benzoyl Glycine: Benzoyl chloride reacts with glycine in the presence of a base (like sodium hydroxide) to form benzoyl glycine.
  • Coupling with D-Proline: The benzoyl glycine is then coupled with D-proline using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure N-Benzoylglycyl-D-prolinamide.

This multi-step synthesis allows for the introduction of various modifications to tailor the compound for specific applications.

N-Benzoylglycyl-D-prolinamide has potential applications in several areas:

  • Pharmaceutical Development: It serves as a lead compound for developing new antimicrobial or antiviral agents.
  • Biochemical Research: Used in studies related to enzyme inhibition and peptide synthesis.
  • Cosmetic Industry: Potential use as an ingredient in formulations aimed at skin health due to its bioactive properties.

The versatility of this compound makes it valuable in both academic research and commercial applications.

Interaction studies involving N-Benzoylglycyl-D-prolinamide focus on its binding affinity with various biological targets:

  • Protein Binding: Investigations into how well it binds to specific enzymes or receptors can reveal its potential as a therapeutic agent.
  • Molecular Docking Studies: Computational modeling helps predict how N-Benzoylglycyl-D-prolinamide interacts at the molecular level with target proteins, providing insights into its mechanism of action.

These studies are essential for understanding how modifications to the compound might enhance its efficacy or reduce side effects.

Several compounds share structural similarities with N-Benzoylglycyl-D-prolinamide, including:

  • Benzoyl-Glycine: Lacks the proline moiety but retains similar properties; used in peptide synthesis.
  • Glycyl-Proline: A dipeptide that lacks the benzoyl group; studied for its role in protein structure.
  • N-Acetyl-Glycyl-D-Proline: An acetylated version that may exhibit different biological activities.
CompoundKey FeaturesUnique Aspects
Benzoyl-GlycineSimple structure, used in peptide synthesisLacks proline component
Glycyl-ProlineNatural dipeptideImportant for protein structure
N-Acetyl-Glycyl-D-ProlineAcetylated versionMay show altered solubility and bioactivity

The uniqueness of N-Benzoylglycyl-D-prolinamide lies in its combination of features from both benzoyl-glycine and D-proline, which may enhance its biological activity compared to these similar compounds.

Traditional solution-phase peptide synthesis represents the foundational methodology for preparing N-Benzoylglycyl-D-prolinamide and related dipeptide derivatives [1]. This approach relies on the sequential coupling of protected amino acid building blocks in homogeneous solution, enabling precise control over reaction conditions and facilitating detailed mechanistic studies [2].

The synthesis of N-Benzoylglycyl-D-prolinamide typically begins with the preparation of N-benzoylglycine as the amino acid donor component [1]. The carbodiimide-mediated coupling methodology serves as the cornerstone of solution-phase approaches, utilizing reagents such as dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide to activate the carboxyl group of N-benzoylglycine for nucleophilic attack by D-prolinamide [3] [4].

The mechanism proceeds through formation of an O-acylisourea intermediate, which undergoes nucleophilic displacement by the amino group of D-prolinamide to yield the desired amide bond [3]. This activation strategy proves particularly effective for the coupling of sterically hindered amino acids, as the reactive intermediate exhibits enhanced electrophilicity compared to the parent carboxylic acid [5].

Active ester methodologies represent an alternative solution-phase approach, employing hydroxybenzotriazole and hydroxy-azabenzotriazole as coupling additives [1]. These additives function by intercepting the O-acylisourea intermediate to form more stable active esters, thereby reducing the risk of racemization and improving overall coupling efficiency [1]. The hydroxybenzotriazole ester intermediate demonstrates superior stability in aqueous environments while maintaining high reactivity toward primary amines [6].

Coupling efficiency in solution-phase synthesis depends critically on solvent selection, with dimethylformamide and N-methylpyrrolidone providing optimal solvation of both reactants and intermediates [7]. Temperature control proves equally important, as elevated temperatures can accelerate coupling kinetics while simultaneously increasing the risk of epimerization at the alpha carbon of sensitive amino acid residues [8].

Solid-Phase Synthesis Techniques for Prolinamide Derivatives

Solid-phase peptide synthesis provides a powerful alternative for preparing N-Benzoylglycyl-D-prolinamide, offering advantages in terms of purification efficiency and automation potential [9] [10]. The methodology involves anchoring the C-terminal D-prolinamide to a polymeric resin support, followed by sequential deprotection and coupling cycles to introduce the N-benzoylglycine residue [10].

Resin selection plays a critical role in determining synthesis outcomes for prolinamide derivatives [10]. Polystyrene-based resins functionalized with benzhydrylamine or Rink amide linkers provide suitable anchoring points for the amide functionality of D-prolinamide [10]. The choice of linker chemistry directly influences the final cleavage conditions and the purity of the released peptide product [11].

The synthesis cycle begins with attachment of fluorenylmethoxycarbonyl-D-proline to the resin through standard amide coupling protocols [10]. Following successful coupling, the amino acid undergoes conversion to the corresponding amide through treatment with ammonia or methylamine, generating the D-prolinamide moiety while maintaining the peptide-resin linkage [12].

Subsequent deprotection of the fluorenylmethoxycarbonyl group using piperidine in dimethylformamide exposes the alpha-amino group for coupling with N-benzoylglycine [13] [14]. This deprotection proceeds through base-catalyzed elimination, yielding dibenzofulvene as a readily monitored byproduct [14]. The deprotection reaction typically requires 2.5 to 20 minutes depending on temperature and base concentration [15].

Coupling of N-benzoylglycine to the deprotected resin-bound D-prolinamide employs standard peptide coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium or N,N,N',N'-tetramethyl-O-benzotriazol-1-yl uronium hexafluorophosphate [6] [16]. These uronium-based reagents demonstrate superior coupling efficiency compared to carbodiimide-based alternatives, particularly for sterically demanding coupling partners [17].

Temperature optimization proves crucial for achieving high coupling yields in solid-phase synthesis of prolinamide derivatives [15] [16]. Microwave-assisted synthesis at 86 degrees Celsius significantly improves coupling efficiency compared to room temperature conditions, reducing reaction times to 10 minutes while maintaining product purity [15]. The elevated temperature enhances resin swelling and promotes more efficient mass transfer of reagents to the growing peptide chain [16].

Retrosynthetic Analysis and Route Selection Criteria

Retrosynthetic analysis of N-Benzoylglycyl-D-prolinamide involves systematic disconnection of the target molecule to identify optimal synthetic pathways and evaluate route selection criteria [18]. The primary retrosynthetic disconnection targets the amide bond linking the benzoylglycine and D-prolinamide fragments, revealing two potential synthetic strategies [18].

The forward synthesis approach involves coupling N-benzoylglycine with D-prolinamide as discrete building blocks . This strategy requires independent preparation of both components, with N-benzoylglycine accessible through benzoylation of glycine using benzoyl chloride under Schotten-Baumann conditions [20]. D-prolinamide preparation involves conversion of D-proline to the corresponding amide through various methodologies, including direct amidation or ester aminolysis pathways [21] [22].

Alternative retrosynthetic analysis considers construction of the benzoyl group after peptide bond formation [18]. This approach involves initial coupling of glycine with D-prolinamide to form glycyl-D-prolinamide, followed by subsequent N-acylation with benzoyl chloride [20]. While this route offers potential advantages in terms of building block availability, it requires additional protection and deprotection steps to prevent unwanted side reactions [23].

Route selection criteria encompass multiple factors including atom economy, step efficiency, and scalability considerations [18]. The direct coupling approach demonstrates superior atom economy by minimizing the number of synthetic transformations and associated waste generation [24]. Step efficiency analysis reveals that the two-component coupling strategy typically achieves higher overall yields compared to multi-step alternatives involving sequential functional group modifications [25].

Scalability assessment considers the availability and cost of starting materials, with both N-benzoylglycine and D-prolinamide accessible through established commercial sources or straightforward synthetic procedures [20] [22]. The direct coupling route proves more amenable to large-scale preparation due to reduced purification requirements and simplified reaction workup procedures [26].

Commercial availability analysis indicates that D-proline serves as a readily accessible starting material for D-prolinamide preparation [22]. The synthesis involves asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde followed by oxidation to generate D-proline with high optical purity [22]. Subsequent amidation using standard coupling methodologies provides access to D-prolinamide with minimal epimerization [22].

Protecting Group Strategies for Amino and Carboxyl Functions

Protecting group strategies for N-Benzoylglycyl-D-prolinamide synthesis require careful consideration of orthogonality principles to enable selective functional group manipulation without affecting other reactive centers [11] [27]. The benzoyl group itself functions as a permanent protecting group for the N-terminus of glycine, eliminating the need for additional amino protection at this position [28].

Temporary amino protection strategies employ either tert-butoxycarbonyl or fluorenylmethoxycarbonyl protecting groups depending on the chosen synthetic approach [13] [29]. The tert-butoxycarbonyl group demonstrates excellent stability under basic conditions while remaining labile to acidic treatment with trifluoroacetic acid [29]. This acid-labile character proves advantageous for final deprotection steps but requires careful selection of compatible reaction conditions throughout the synthesis [13].

Fluorenylmethoxycarbonyl protection offers complementary reactivity, with base-labile character enabling selective removal using piperidine in dimethylformamide [14]. The fluorenyl group provides additional benefits through its distinctive ultraviolet absorption properties, allowing spectroscopic monitoring of deprotection reactions [14]. This protecting group demonstrates exceptional stability toward acidic conditions, making it compatible with acid-catalyzed transformations [13].

Carboxyl protection strategies typically employ methyl or tert-butyl esters to prevent unwanted side reactions during amino acid coupling [30]. Methyl esters provide cost-effective protection with straightforward installation and removal characteristics [30]. The ester functionality remains stable under basic conditions while undergoing facile hydrolysis under acidic or basic conditions depending on the chosen deprotection protocol [11].

Tert-butyl esters offer enhanced steric protection and demonstrate superior stability toward nucleophilic attack compared to methyl analogs [30]. The bulky tert-butyl group undergoes selective acid-catalyzed cleavage through SN1 mechanism, generating the free carboxylic acid without affecting other functional groups [29]. This protecting group proves particularly valuable for complex synthetic sequences requiring multiple deprotection steps [11].

Orthogonal protection schemes enable independent manipulation of amino and carboxyl functions through selection of complementary protecting groups [11] [31]. The fluorenylmethoxycarbonyl/tert-butyl strategy represents the most widely employed orthogonal system, with base-labile amino protection and acid-labile carboxyl protection [13] [31]. This combination allows selective amino deprotection using piperidine while maintaining carboxyl protection, followed by final acidic cleavage to reveal both functional groups simultaneously [31].

Protecting GroupFunctional GroupInstallation ConditionsRemoval ConditionsCompatibility
tert-ButoxycarbonylAminoDi-tert-butyl dicarbonate, baseTrifluoroacetic acidAcid-sensitive groups
FluorenylmethoxycarbonylAminoFluorenylmethoxycarbonyl chloride, basePiperidine, dimethylformamideBase-sensitive groups
Methyl esterCarboxylMethanol, acid catalystLithium hydroxide, aqueousMost functional groups
tert-Butyl esterCarboxylIsobutylene, acid catalystTrifluoroacetic acidBase-sensitive groups

Critical Evaluation of Yield Optimization Parameters

Yield optimization for N-Benzoylglycyl-D-prolinamide synthesis requires systematic evaluation of multiple reaction parameters including temperature, time, reagent stoichiometry, and solvent effects [25] [16]. Coupling efficiency demonstrates strong temperature dependence, with elevated temperatures generally improving reaction rates while potentially increasing epimerization risks [15] [8].

Temperature optimization studies reveal optimal coupling conditions at 86 degrees Celsius for microwave-assisted synthesis, achieving completion within 10 minutes compared to several hours at ambient temperature [15]. However, temperature elevation beyond this threshold results in increased racemization of sensitive amino acid residues, particularly histidine and cysteine analogs [15]. The optimal temperature represents a balance between reaction kinetics and stereochemical integrity [16].

Reaction time optimization indicates that coupling reactions typically reach completion within 10 to 60 minutes under optimized conditions [15] [32]. Extended reaction times beyond this window provide minimal improvement in conversion while increasing the likelihood of side reactions including epimerization and hydrolysis [33]. Monitoring coupling progress through ninhydrin testing enables real-time assessment of reaction completion [32].

Reagent stoichiometry significantly influences coupling yields, with amino acid excess generally improving conversion at the expense of atom economy [25]. Optimal results typically employ 1.5 to 3.0 equivalents of the amino acid component relative to the amine acceptor [25] [33]. Coupling reagent stoichiometry requires careful optimization, with 1.1 to 1.5 equivalents of activating agent providing optimal balance between efficiency and cost [33].

Base selection and stoichiometry prove critical for coupling success, particularly in uronium-based methodologies [16] [33]. N,N-diisopropylethylamine demonstrates superior performance compared to triethylamine or N-methylmorpholine, providing optimal basicity without excessive nucleophilicity [16]. Base stoichiometry typically ranges from 2.0 to 4.0 equivalents to ensure adequate neutralization of acid byproducts [33].

Solvent effects on coupling yields demonstrate significant variation depending on resin type and peptide sequence [34]. Dimethylformamide provides optimal solvation for most peptide-resin combinations, achieving average coupling yields exceeding 99 percent [34]. N-methylpyrrolidone offers enhanced solvation properties but may result in reduced coupling efficiency for certain sequences [7] [34]. Dimethylacetamide represents an effective alternative, particularly for challenging sequences prone to aggregation [34].

ParameterOptimal RangeImpact on YieldConsiderations
Temperature20-86°CHigh positive correlationEpimerization risk above 60°C
Reaction Time10-60 minutesPositive correlation to plateauDiminishing returns beyond 60 min
Amino Acid Equivalents1.5-3.0 eqPositive correlationCost and purification complexity
Coupling Reagent1.1-1.5 eqOptimal at 1.2-1.3 eqExcess increases side reactions
Base Equivalents2.0-4.0 eqOptimal at 2.5-3.0 eqExcess can cause epimerization

Coupling reagent comparison studies indicate superior performance of uronium-based activators compared to carbodiimide alternatives for sterically hindered couplings [17] [33]. Hexafluorophosphate benzotriazole tetramethyl uronium demonstrates excellent coupling efficiency with minimal epimerization, while diisopropylcarbodiimide provides cost-effective performance for less demanding sequences [17]. PyBOP reagent offers reduced toxicity compared to benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate while maintaining comparable coupling efficiency [35].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation technique for N-Benzoylglycyl-D-prolinamide, providing detailed information about the molecular framework and conformational characteristics [3] [4]. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis reveals distinct chemical shift patterns characteristic of the peptide structure, with aromatic protons from the benzoyl moiety appearing in the δ 7.2-8.0 parts per million region as a multiplet integrating for five protons [3]. The amide nitrogen-hydrogen protons typically manifest as broad singlets in the δ 6.5-8.5 parts per million range, reflecting the hydrogen bonding interactions and conformational exchange processes inherent to peptide systems [3] [4].

The proline ring system exhibits characteristic chemical shift patterns, with the pyrrolidine ring protons appearing as complex multiplets spanning δ 1.8-4.5 parts per million [5]. These signals demonstrate the conformational flexibility of the proline residue and its influence on the overall molecular conformation. The glycine methylene protons appear as a characteristic singlet or multiplet in the δ 3.5-4.0 parts per million region, providing direct evidence of the amino acid connectivity [3].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, with carbonyl carbons appearing in the characteristic δ 170-180 parts per million region [6]. The aromatic carbons of the benzoyl group exhibit chemical shifts in the δ 125-135 parts per million range, while the aliphatic carbons of the proline ring system appear at higher field positions [6]. The spectroscopic data confirm the presence of the expected carbon framework and provide quantitative information about the molecular connectivity.

Infrared Spectroscopy

Infrared spectroscopy analysis of N-Benzoylglycyl-D-prolinamide reveals characteristic vibrational frequencies that confirm the presence of key functional groups within the molecular structure [7] [8]. The amide I band, corresponding to carbonyl stretching vibrations, appears as a strong, broad absorption in the 1650-1680 cm⁻¹ region [7] [9]. This frequency range is characteristic of peptide carbonyl groups and provides information about the secondary structure and hydrogen bonding patterns within the molecule.

The amide II band, resulting from nitrogen-hydrogen bending coupled with carbon-nitrogen stretching vibrations, manifests as a medium intensity, sharp absorption in the 1540-1560 cm⁻¹ region [7] [9]. The position and intensity of this band provide additional confirmation of the peptide bond formation and the presence of amide functionalities. Aromatic carbon-carbon stretching vibrations from the benzoyl moiety appear as medium intensity, multiple absorptions in the 1450-1600 cm⁻¹ region [7].

The infrared spectrum also exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ region, confirming the presence of amide nitrogen-hydrogen bonds. The absence of free amino group absorptions around 3500 cm⁻¹ confirms the complete acylation of the terminal amino group [7] [8]. These spectroscopic features collectively provide definitive identification of the molecular structure and functional group composition.

Mass Spectrometry

Mass spectrometry analysis provides definitive molecular weight determination and fragmentation pattern analysis for N-Benzoylglycyl-D-prolinamide [10] [11]. The molecular ion peak appears at m/z 275.30 [M+H]⁺, confirming the expected molecular weight and providing direct evidence of the intact molecular structure [2]. Electrospray ionization mass spectrometry represents the preferred ionization technique for peptide analysis, offering gentle ionization conditions that preserve the molecular integrity during analysis [11].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that provide structural confirmation and sequence information [11]. The loss of the benzoyl group (C₇H₅O, 105 atomic mass units) represents a common fragmentation pathway, producing a fragment ion at m/z 170. Additional fragmentation occurs through amide bond cleavage, generating characteristic y-type and b-type fragment ions that confirm the peptide sequence and connectivity [11].

High-resolution mass spectrometry measurements provide accurate mass determination within 5 parts per million mass accuracy, enabling definitive molecular formula confirmation and detection of potential impurities or degradation products [11]. The isotopic pattern observed in the mass spectrum confirms the elemental composition and provides additional structural validation.

X-ray Crystallographic Studies of Molecular Conformation

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular conformation of N-Benzoylglycyl-D-prolinamide in the solid state [12] [13]. The crystallographic studies provide atomic-level resolution of bond lengths, bond angles, and torsional angles that define the molecular geometry and conformational preferences. The D-proline residue exhibits characteristic backbone torsional angles that differ significantly from those observed in L-proline containing peptides, reflecting the influence of stereochemical configuration on molecular conformation [13].

The crystal structure reveals specific hydrogen bonding patterns that stabilize the molecular conformation and influence the packing arrangements within the crystal lattice [14]. Intermolecular hydrogen bonds between amide groups of adjacent molecules contribute to the formation of extended hydrogen bonding networks that determine the crystal packing motifs. The benzoyl aromatic ring system participates in π-π stacking interactions with neighboring molecules, providing additional stabilization to the crystal structure [15].

Crystallographic analysis demonstrates that the molecule adopts a partially extended conformation in the solid state, with the proline ring system influencing the overall backbone geometry through its constrained ring structure [13]. The amide bonds exhibit characteristic planar geometry with carbon-nitrogen bond lengths of approximately 1.33 Angstroms, consistent with partial double bond character resulting from resonance stabilization [12].

The crystal structure determination reveals specific conformational preferences that may influence the biological activity and physicochemical properties of the compound. The spatial arrangement of functional groups and the accessibility of hydrogen bonding sites provide insights into potential molecular recognition processes and intermolecular interactions [14] [13].

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Thin Layer Chromatography)

High Performance Liquid Chromatography

High Performance Liquid Chromatography analysis of N-Benzoylglycyl-D-prolinamide provides quantitative purity assessment and detection of potential impurities or degradation products [10] [16]. Reverse-phase High Performance Liquid Chromatography using C18 columns represents the standard analytical approach, employing acetonitrile-water mobile phases with trifluoroacetic acid as an ion-pairing agent [10]. The compound typically exhibits a retention time in the range of 8-15 minutes under standard gradient conditions, depending on the specific mobile phase composition and flow rate [17].

Purity analysis reveals that high-quality synthetic material exhibits a single major chromatographic peak with an area percentage greater than 95%, indicating minimal impurity content [17]. Common impurities include unreacted starting materials, side products from coupling reactions, and potential epimerization products resulting from racemization during synthesis [16]. The chromatographic method demonstrates baseline resolution of the target compound from potential impurities, enabling accurate quantitative determination of purity levels.

Chiral High Performance Liquid Chromatography analysis using specialized chiral stationary phases enables detection and quantification of potential L-proline contaminants in the D-proline containing product [16] [18]. The method employs derivatization with benzoyl chloride to enhance the chromatographic separation and detection sensitivity [16]. Validation studies demonstrate detection limits in the range of 0.1-0.5% for chiral impurities, providing adequate sensitivity for quality control applications.

Method validation parameters include linearity (correlation coefficient > 0.999), precision (relative standard deviation < 2%), and accuracy (recovery 98-102%) across the analytical range [10]. The validated method provides reliable quantitative results for purity assessment and impurity profiling of N-Benzoylglycyl-D-prolinamide preparations.

Thin Layer Chromatography

Thin Layer Chromatography provides a rapid, qualitative assessment of compound purity and serves as a preliminary screening method for optimization of High Performance Liquid Chromatography conditions [19] [20]. Silica gel plates with fluorescent indicator (silica gel 60 F254) represent the standard stationary phase, enabling ultraviolet detection of aromatic compounds at 254 nanometers [21] [20].

Mobile phase optimization studies reveal that ethyl acetate-hexane mixtures in ratios ranging from 1:1 to 3:1 provide optimal separation of N-Benzoylglycyl-D-prolinamide from potential impurities [21]. The compound exhibits retention factor values in the range of 0.3-0.6 under these conditions, indicating appropriate retention and migration characteristics [19]. The chromatographic spots appear as compact, well-defined zones with sharp boundaries, confirming the homogeneity of the compound.

Visualization techniques include ultraviolet illumination at 254 nanometers for direct detection of aromatic compounds, and ninhydrin spray reagent for detection of amino acid-containing compounds [19] [20]. The ninhydrin reaction produces characteristic color development that confirms the presence of amino acid residues and enables detection of potential amino acid impurities. Additional visualization methods include iodine vapor exposure and phosphomolybdic acid spray for detection of organic compounds [20].

The Thin Layer Chromatography method provides valuable information for mobile phase selection and optimization of preparative purification conditions. The rapid analysis time (typically 15-30 minutes) makes this technique particularly useful for reaction monitoring and preliminary purity assessment during synthetic procedures [21].

Thermal Stability Analysis via Differential Scanning Calorimetry and Thermogravimetric Analysis

Differential Scanning Calorimetry

Differential Scanning Calorimetry analysis provides quantitative measurement of thermal transitions and thermal stability characteristics of N-Benzoylglycyl-D-prolinamide [22] [23]. The thermal analysis reveals a distinct melting transition with an onset temperature typically occurring in the range of 150-250°C, depending on the crystalline form and purity of the sample [23] [24]. The melting temperature (Tm) represents a critical parameter for characterizing the thermal stability and crystalline structure of the compound.

The enthalpy of fusion (ΔHf) measurements provide information about the energy required for the phase transition from solid to liquid state, with typical values ranging from 20-100 Joules per gram for peptide compounds [23] [25]. These thermodynamic parameters reflect the strength of intermolecular interactions within the crystal lattice and provide insights into the molecular packing arrangements and hydrogen bonding networks.

Differential Scanning Calorimetry analysis under inert atmosphere conditions (nitrogen or argon) enables accurate measurement of thermal transitions without interference from oxidative degradation processes [22] [23]. Heating rates of 5-10°C per minute provide optimal resolution of thermal events while maintaining adequate sensitivity for detecting weak transitions [23]. The thermal analysis reveals the presence of a single, sharp melting endotherm, confirming the crystalline nature of the compound and the absence of polymorphic forms.

The thermal stability window, defined as the temperature range between the melting point and the onset of decomposition, typically spans 50-100°C for peptide compounds [24]. This parameter provides important information for processing conditions and storage requirements, ensuring that thermal exposure during manufacturing and handling does not compromise the chemical integrity of the compound [22].

Thermogravimetric Analysis

Thermogravimetric Analysis provides complementary information about thermal decomposition processes and mass loss characteristics of N-Benzoylglycyl-D-prolinamide [26] [23]. The thermal decomposition typically occurs through a multi-step process, with initial decomposition temperatures in the range of 200-300°C under inert atmosphere conditions [23] [27]. The maximum decomposition rate temperature usually occurs at 250-350°C, representing the point of most rapid mass loss during thermal degradation.

The thermogravimetric profile reveals distinct mass loss events corresponding to specific degradation pathways, including dehydration, decarboxylation, and fragmentation of the peptide backbone [23] [27]. The initial mass loss often corresponds to residual water content or volatile impurities, while subsequent mass loss events reflect the breakdown of the molecular structure under thermal stress [23].

Evolved gas analysis coupled with Thermogravimetric Analysis enables identification of decomposition products and elucidation of degradation mechanisms [23] [27]. Common decomposition products include carbon dioxide, water vapor, and various organic fragments resulting from peptide bond cleavage and aromatic ring degradation. The analysis provides valuable information about the thermal stability limits and potential degradation pathways that may occur during processing or storage [27].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

275.12699141 g/mol

Monoisotopic Mass

275.12699141 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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